molecular formula C12H15NO B6317489 L-N-(alpha-Phenylethyl)methacrylamide CAS No. 56598-33-5

L-N-(alpha-Phenylethyl)methacrylamide

Cat. No.: B6317489
CAS No.: 56598-33-5
M. Wt: 189.25 g/mol
InChI Key: JFLWLYFJFFNEMV-JTQLQIEISA-N
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Description

Methacrylamide (C₄H₇NO) is a versatile monomer used to synthesize polymers with tailored properties, including high strength, thermal stability, and adhesion . Derivatives of methacrylamide are widely employed in biomedical, industrial, and materials science applications due to their customizable side chains. For example, poly(methacrylamide)s containing amino acids or catechol groups exhibit self-assembly, stimuli-responsiveness, and bioadhesion .

Properties

IUPAC Name

2-methyl-N-[(1S)-1-phenylethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(2)12(14)13-10(3)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLWLYFJFFNEMV-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Phenethyl-Substituted Methacrylamides

Phenethyl-substituted methacrylamides differ in solubility, polymerization efficiency, and application:

Compound Key Features Applications Reference
N-(3,4-Dihydroxyphenethyl)methacrylamide - High thermal stability (Tₐ ~220°C)
- Low water solubility
- Strong adhesion via catechol groups
Biomedical adhesives, hydrogels
N-Phenethyl methacrylamide - Moderate hydrophobicity
- Forms stable polymers with acrylamide comonomers
Sensor coatings, drug delivery
L-N-(α-Phenylethyl)methacrylamide (Inferred) - Chiral center from α-phenylethyl group
- Potential for stereoselective interactions
Chiral separations, enantioselective catalysis

Key Findings :

  • Catechol-containing derivatives (e.g., N-(3,4-dihydroxyphenethyl)methacrylamide) exhibit superior adhesion but require copolymerization to enhance solubility .
  • Chiral substituents, as in L-N-PEMA, may enable applications in asymmetric synthesis or chromatography, though direct data is lacking .

Hydroxypropyl Methacrylamide (HPMA) Copolymers

HPMA-based copolymers are biocompatible and used extensively in drug delivery:

Copolymer Structure Immune Response (Mice) Drug Loading Efficiency Applications Reference
HPMA-Gly-Gly-OH (1% side chains) Low antibody formation 12–15% Cancer therapy
HPMA-Acap-Phe-OH Moderate immunogenicity 18–22% Targeted drug delivery

Comparison with L-N-PEMA :

Pyrimidine- and Amino Acid-Modified Methacrylamides

Compound Unique Properties Applications Reference
N-(4-Methylpyrimidine-2-yl)methacrylamide - Forms Langmuir-Blodgett films
- QCM sensor sensitivity: 0.1 ppm NH₃
Gas sensing, thin-film devices
Poly(N-acryloyl-L-glutamic acid-co-methacrylamide) - pH-responsive micelles
- DLS size: 50–200 nm
Drug delivery, water purification

Key Differences :

  • Pyrimidine-modified methacrylamides excel in sensing due to π-π stacking interactions, whereas amino acid-based variants prioritize biocompatibility .
  • L-N-PEMA’s chiral phenethyl group could similarly enhance enantioselectivity in sensors or catalysts.

Dopamine Methacrylamide (DMA) Derivatives

DMA derivatives polymerize into adhesives with tunable properties:

Property DMA-Based Polymer Non-Catechol Analog (e.g., HPMA)
Adhesion Strength (MPa) 2.5–3.8 0.5–1.2
Solubility in Water Insoluble (requires copolymers) Highly soluble
Thermal Stability (Tₐ, °C) 220–250 150–180

Implications for L-N-PEMA :

  • L-N-PEMA’s aromatic group may enhance thermal stability but reduce solubility, similar to DMA .

Tables of Critical Data

Table 2: Biomedical Performance of HPMA Copolymers

Copolymer Antibody Induction (Mice) Drug Loading (%)
HPMA-Gly-Gly-OH (1%) Low 12–15
HPMA-Acap-Phe-OH Moderate 18–22

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